Comparative Physicochemical Profiling: Lipophilicity and Predicted Bioavailability
The target compound exhibits a predicted ACD/LogP of 3.29, which is substantially higher than that of the simpler analog N-(3-acetylphenyl)propanamide (MW 191.23 g/mol), which has a predicted XLogP3 of 1.60 . This higher lipophilicity, driven by the additional phenyl ring in the 3-phenylpropanamide chain, suggests a different profile for membrane permeability and potential for crossing biological barriers like the blood-brain barrier, as observed in studies of other 3-phenylpropanamide derivatives [1].
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 3.29 (ACD/LogP) |
| Comparator Or Baseline | N-(3-acetylphenyl)propanamide: XLogP3 1.60 |
| Quantified Difference | A LogP difference of approximately +1.7 |
| Conditions | Computed/predicted values from ChemSpider (ACD/Labs) and Hit2Lead (PubChem XLogP3) |
Why This Matters
The 1.7-unit increase in LogP translates to a >10-fold predicted increase in octanol-water partitioning, which significantly influences a compound's pharmacokinetic behavior, including absorption, distribution, and potential off-target binding.
- [1] Wu, H., et al. (2025). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer’s Disease. ACS Omega. View Source
